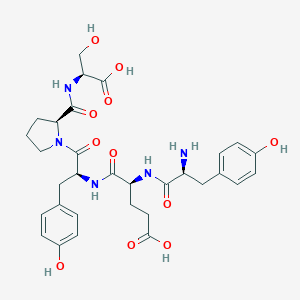

Tyrosyl-glutamyl-tyrosyl-prolyl-serine

Description

Structure

2D Structure

Properties

CAS No. |

114942-10-8 |

|---|---|

Molecular Formula |

C31H39N5O11 |

Molecular Weight |

657.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H39N5O11/c32-21(14-17-3-7-19(38)8-4-17)27(42)33-22(11-12-26(40)41)28(43)34-23(15-18-5-9-20(39)10-6-18)30(45)36-13-1-2-25(36)29(44)35-24(16-37)31(46)47/h3-10,21-25,37-39H,1-2,11-16,32H2,(H,33,42)(H,34,43)(H,35,44)(H,40,41)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

ZIPLXINBNHJDQC-KEOOTSPTSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O |

sequence |

YEYPS |

Synonyms |

cholecystokinin precursor C-terminal pentapeptide proCCK C-pentapeptide Tyr-Glu-Tyr-Pro-Ser tyrosyl-glutamyl-tyrosyl-prolyl-serine YEYPS |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Tyrosyl Glutamyl Tyrosyl Prolyl Serine and Analogues

Chemical Synthesis Strategies for Oligopeptides

The chemical synthesis of peptides has evolved significantly, enabling the construction of complex molecules like Tyrosyl-glutamyl-tyrosyl-prolyl-serine. Key to this success are strategies that control the assembly of amino acids in the correct order while preserving their chiral integrity.

A critical challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical purity at the alpha-carbon of the amino acid, which can occur during the activation of the carboxylic acid group for peptide bond formation. acs.org To address this, a variety of racemization-free or low-racemization coupling reagents and techniques have been developed.

Ynamides have emerged as highly effective coupling reagents that facilitate a two-step, one-pot synthesis of amides and peptides under very mild conditions. acs.org This method has proven effective for simple dipeptides as well as for the condensation of larger peptide fragments without detectable racemization. acs.org Another notable reagent is n-propanephosphonic acid anhydride (B1165640) (T3P), which, in combination with pyridine, provides a mild and efficient method for amide bond formation with very low epimerization. rsc.org This protocol is particularly useful for coupling racemization-prone amino acid substrates. rsc.org

Traditional carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are known to cause racemization. acs.orgbachem.com However, their tendency to induce racemization can be significantly suppressed by the addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its 7-aza derivative, HOAt. bachem.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that can then couple with the amine component with minimal racemization. peptide.com

Recent advancements have introduced a range of other reagents designed to minimize or eliminate racemization, including ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) and others like TCFH-NMI, DATB, and o-NosylOXY. rsc.org These reagents offer greener alternatives for the asymmetric synthesis of chiral peptides. rsc.org

Interactive Table: Comparison of Selected Coupling Reagents

| Reagent/System | Additive(s) | Key Features | Reference(s) |

|---|---|---|---|

| Ynamides | None | Highly efficient, one-pot, racemization-free. acs.org | acs.org |

| T3P | Pyridine | Low epimerization, suitable for sensitive substrates. rsc.org | rsc.org |

| DCC/DIC | HOBt, HOAt | Reduced racemization, widely used. bachem.compeptide.com | bachem.compeptide.com |

The synthesis of a peptide with a defined sequence requires the temporary blocking of reactive functional groups that are not intended to participate in the peptide bond formation. This is achieved through the use of protecting groups. For a peptide like this compound, which contains multiple functional side chains (hydroxyl groups on Tyrosine and Serine, and a carboxylic acid group on Glutamic acid), an orthogonal protecting group strategy is essential. nih.gov

Orthogonal protection is a strategy that employs multiple classes of protecting groups, where each class can be removed by a specific chemical reaction without affecting the others. fiveable.me This allows for the selective deprotection of specific functional groups at various stages of the synthesis. nih.govfiveable.me

The two most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) methods. nih.gov In the Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group, while the side chains are protected by acid-labile tBu-based groups. researchgate.netacs.org This allows for the iterative deprotection of the N-terminus with a base like piperidine, followed by coupling of the next amino acid, while the side-chain protecting groups remain intact until the final acid cleavage step. acs.org

For more complex peptides, such as branched or cyclic peptides, a higher degree of orthogonality is often required. nih.govacs.org This has led to the development of additional protecting group systems that are removable under different conditions, such as photolysis or specific enzymatic cleavage. researchgate.net Safety-catch linkers represent another layer of orthogonality, where a linker is stable to the standard deprotection conditions but can be chemically modified to become labile for cleavage. researchgate.net

Interactive Table: Common Orthogonal Protecting Group Schemes

| Nα-Protection | Side-Chain Protection | Cleavage Condition for Nα | Cleavage Condition for Side-Chain | Reference(s) |

|---|---|---|---|---|

| Boc | Benzyl-based (Bzl) | Strong Acid (e.g., HF) | Strong Acid (e.g., HF) | nih.govresearchgate.net |

| Fmoc | tert-Butyl-based (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) | nih.govresearchgate.netacs.org |

The assembly of amino acids into a peptide chain is a sequential process. This can be carried out in solution (liquid-phase peptide synthesis, LPPS) or on a solid support (solid-phase peptide synthesis, SPPS). frontiersin.org SPPS, introduced by R.B. Merrifield, has become the more common method due to its efficiency and amenability to automation. nih.govfrontiersin.org

In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated by the sequential addition of protected amino acids. nih.gov After each coupling step, the Nα-protecting group of the newly added amino acid is removed, and the next protected amino acid is coupled. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. nih.gov

While SPPS is highly effective, LPPS is still utilized, particularly for the large-scale synthesis of shorter peptides or for the synthesis of peptide fragments that can be later joined together in a convergent synthesis.

More recently, innovative catalytic approaches are being explored for oligopeptide synthesis. One such method involves a synergistic triple catalysis system using photoredox, cobaloxime, and organophosphorus catalysts. rsc.org This oxidation-reduction condensation process allows for the formation of peptide bonds and is compatible with all proteinogenic amino acids, offering a novel route for the assembly of oligopeptides. rsc.org

While SPPS is a powerful technique, the synthesis of certain peptide sequences, often termed "difficult sequences," can be problematic. frontiersin.org These sequences frequently contain a high proportion of hydrophobic amino acids or have a tendency to form stable secondary structures (like β-sheets) on the resin, leading to aggregation of the growing peptide chains. frontiersin.orgnih.gov This aggregation can hinder the accessibility of reagents to the reaction site, resulting in incomplete coupling and deprotection steps and ultimately, a low yield of the desired peptide. nih.govresearchgate.net

Several strategies have been developed to overcome these challenges. The use of specialized resins, such as Tentagel and ChemMatrix, which have better swelling properties in the solvents used for synthesis, can improve reaction efficiency. acs.org Elevating the temperature of the coupling and deprotection reactions, often with the aid of microwave irradiation, can disrupt the secondary structures and enhance the reaction rates. nih.govacs.org However, high temperatures can also increase the risk of racemization for sensitive amino acids like histidine and cysteine. acs.org

The choice of solvent is also crucial. While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, concerns over its toxicity have led to the exploration of alternative solvents and solvent mixtures. unifi.it Binary mixtures containing dimethyl sulfoxide (B87167) (DMSO) have shown promise in solubilizing reagents and maintaining good resin swelling. unifi.it So-called "magic mixtures" of solvents like dichloromethane (B109758) (DCM), DMF, and N-methyl-2-pyrrolidone (NMP) have also been successfully used for the synthesis of hydrophobic peptides. frontiersin.org

Interactive Table: Strategies for Optimizing SPPS of Difficult Sequences

| Strategy | Description | Potential Benefit(s) | Potential Drawback(s) | Reference(s) |

|---|---|---|---|---|

| Elevated Temperature | Performing synthesis at higher temperatures, often with microwave assistance. | Disrupts aggregation, increases reaction speed. | Increased risk of racemization for certain amino acids. | nih.govacs.org |

| Specialized Resins | Using resins with improved swelling characteristics (e.g., Tentagel, ChemMatrix). | Better reagent access to the growing peptide chain. | Higher cost of resins. | acs.org |

| Optimized Solvent Systems | Employing alternative solvents or solvent mixtures (e.g., containing DMSO, NMP). | Improved solubility of peptide and reagents, reduced aggregation. | May require re-optimization of synthesis protocols. | frontiersin.orgunifi.it |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach can offer significant advantages in peptide synthesis, particularly in terms of reducing the need for extensive protecting group strategies and minimizing side reactions.

Proteases are enzymes that typically catalyze the hydrolysis (cleavage) of peptide bonds. sinobiological.comwikipedia.org However, under specific conditions, the equilibrium of this reaction can be shifted towards synthesis. Serine proteases, such as trypsin and chymotrypsin, are a class of enzymes that utilize a serine residue in their active site for catalysis and have been employed for peptide bond formation. sinobiological.comlibretexts.org

The catalytic mechanism of serine proteases involves a catalytic triad (B1167595) of amino acids: serine, histidine, and aspartate. sinobiological.com In the synthetic direction, the enzyme can catalyze the formation of a peptide bond between an amino acid or peptide ester (the acyl donor) and an amino acid or peptide amide (the nucleophile). The high specificity of these enzymes for the amino acids they recognize at the cleavage/ligation site can be a significant advantage. wikipedia.org For example, trypsin-like proteases are specific for cleaving peptide bonds following positively charged amino acids like lysine (B10760008) or arginine. wikipedia.org This specificity can be harnessed to ligate specific peptide fragments together.

The use of proteases for peptide synthesis can occur in aqueous solutions under mild pH and temperature conditions, which is particularly beneficial for fragile peptides. peptide.com This approach avoids the use of harsh chemicals and can prevent racemization. peptide.com

Interactive Table: Examples of Serine Proteases in Peptide Synthesis

| Enzyme | Typical Acyl Donor Specificity (C-terminal) | Key Characteristics | Reference(s) |

|---|---|---|---|

| Trypsin | Lysine, Arginine | High specificity for positively charged residues. wikipedia.org | sinobiological.comwikipedia.orglibretexts.org |

| Chymotrypsin | Phenylalanine, Tyrosine, Tryptophan | Specificity for large hydrophobic residues. libretexts.org | libretexts.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| n-propanephosphonic acid anhydride (T3P) |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| 1-hydroxybenzotriazole (HOBt) |

| Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) |

| tert-butoxycarbonyl (Boc) |

| 9-fluorenylmethoxycarbonyl (Fmoc) |

| N,N-dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Dichloromethane (DCM) |

| N-methyl-2-pyrrolidone (NMP) |

| Trypsin |

| Chymotrypsin |

| Subtilisin |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Lysine |

| Arginine |

| Histidine |

| Cysteine |

| Serine |

| Glutamic acid |

Application of Aminoacyl-tRNA Synthetases in Non-Ribosomal Peptide Synthesis

The biosynthesis of peptides outside the ribosome, known as non-ribosomal peptide synthesis (NRPS), offers a powerful platform for creating diverse peptide structures. A key aspect of some of these systems is the involvement of aminoacyl-tRNA synthetases (aaRS) or their homologues. nih.govdoaj.orgresearchgate.netcapes.gov.brnih.gov These enzymes are fundamental in ribosomal protein synthesis, where they charge tRNAs with their cognate amino acids. nih.gov However, studies have revealed their expanded role in NRPS, where they can participate in the synthesis of peptide-derived secondary metabolites and other bioactive molecules. nih.govdoaj.orgcapes.gov.br

In the context of synthesizing this compound or its analogues, aaRS could be harnessed in several ways. Paralogous aaRS, which are evolutionarily related to the canonical synthetases but have diverged in function, are particularly interesting. nih.govdoaj.org These enzymes might be involved in peptide ligation, functioning independently of the ribosome. doaj.org For instance, researchers have identified a paralog of methionyl-tRNA synthetase in bacteria that is believed to act as a peptide ligase in the formation of a secondary metabolite. doaj.org This principle could be applied to develop bespoke biosynthetic pathways for specific peptides.

The recruitment of aaRS in NRPS ranges from conventional enzymes providing aminoacylated tRNAs to highly derived catalytic domains. researchgate.net These systems often work in concert with other enzymes, such as peptide ligases of the ATP-grasp fold, to assemble the peptide chain. nih.gov The utilization of aaRS in a chemo-enzymatic strategy could, therefore, represent a sophisticated method for the production of this compound analogues, potentially incorporating non-canonical amino acids or specific modifications.

Targeted Chemical Modification and Derivatization

Targeted chemical modifications are instrumental in fine-tuning the biological activity, stability, and pharmacokinetic properties of peptides like this compound. By altering the side chains of specific amino acid residues, it is possible to introduce new functionalities and conformational constraints.

The phenolic side chain of tyrosine is a prime target for chemical modification. Halogenation and nitration are two such derivatizations that can significantly alter the properties of the peptide.

Nitration: The introduction of a nitro (NO₂) group onto the aromatic ring of tyrosine, typically at the 3-position, yields 3-nitrotyrosine. mdpi.com This modification is considered a marker for nitrosative stress in vivo but can also be intentionally introduced synthetically. mdpi.com The nitration of tyrosine increases the bulk of the side chain and lowers the pKa of the phenolic hydroxyl group. acs.org A chemoselective method for the nitration of tyrosine-containing peptides on a solid support utilizes tert-butyl nitrite, which is a safe and effective reagent that minimizes side reactions. acs.org This approach allows for the specific modification of tyrosine residues within a peptide sequence without affecting other functional groups. acs.org

Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) onto the tyrosine ring can also profoundly impact peptide function. Halogenation can enhance binding affinity through halogen bonding and improve metabolic stability. Specific methodologies for the regioselective halogenation of tyrosine residues in peptides are crucial for structure-activity relationship studies.

Below is a table summarizing these modifications:

| Modification | Reagent Example | Key Effects on Tyrosine | Synthetic Context |

|---|---|---|---|

| Nitration | tert-Butyl Nitrite | Increases steric bulk, lowers pKa of hydroxyl group. acs.org | Compatible with solid-phase peptide synthesis. acs.org |

| Halogenation | N-Halosuccinimides | Increases hydrophobicity, can enhance binding affinity. | Can be performed on free or peptide-incorporated tyrosine. |

The carboxylic acid side chain of glutamic acid offers a versatile handle for chemical functionalization, primarily through esterification and amidation. These modifications can modulate the charge, polarity, and steric properties of the peptide.

Esterification: The glutamic acid side chain is commonly protected as a tert-butyl ester during solid-phase peptide synthesis (SPPS) to prevent side reactions. peptide.com This protecting group can be selectively removed to allow for specific modifications, such as the formation of cyclic peptides through side-chain lactamization. peptide.com Other esters, like allyl esters, provide orthogonal protection that can be removed under different conditions, offering greater synthetic flexibility. peptide.com

The hydroxyl group of the serine side chain is a key site for post-translational modifications, most notably phosphorylation and glycosylation, which play critical regulatory roles in cellular processes. peptide.comsb-peptide.com

Phosphorylation: The introduction of a phosphate (B84403) group to serine (to form phosphoserine) is a reversible modification that can switch protein activity on or off. sb-peptide.com In synthetic peptides, phosphoserine can be incorporated directly during SPPS using appropriately protected building blocks, such as Fmoc-Ser(PO(OBzl)OH)-OH. sigmaaldrich.com The presence of a dianionic phosphate group can induce significant conformational changes in the peptide, often promoting a polyproline II (PPII) helix structure. udel.edu

Glycosylation: The attachment of sugar moieties to the serine side chain (O-glycosylation) is another crucial modification that affects protein folding, stability, and recognition. peptide.com Glycopeptides can be synthesized using Fmoc-protected glycosylated serine building blocks. peptide.comsigmaaldrich.com For example, the incorporation of N-acetylgalactosamine (GalNAc) or N-acetylglucosamine (GlcNAc) can be achieved using specialized reagents. sigmaaldrich.com Like phosphorylation, glycosylation can influence the peptide's conformation. udel.edu

The following table details common modifications to the serine side chain:

| Modification | Building Block Example | Biological Significance | Conformational Effect |

|---|---|---|---|

| Phosphorylation | Fmoc-Ser(PO(OBzl)OH)-OH sigmaaldrich.com | Regulates cellular signaling, protein-protein interactions. sb-peptide.com | Induces Polyproline II (PPII) helix formation. udel.edu |

| Glycosylation (O-GlcNAc) | Fmoc-Ser(Ac₃-β-GlcNAc)-OH | Involved in signaling and transcription; can compete with phosphorylation. udel.edu | Can oppose the conformational effects of phosphorylation. udel.edu |

Cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to enhanced biological activity, selectivity, and metabolic stability. nih.govnih.gov By reducing the conformational flexibility, the entropic penalty of binding to a target is lowered. nih.gov

Several cyclization strategies can be envisioned for a peptide like this compound:

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal tyrosine and the C-terminal serine. nih.govsb-peptide.com

Sidechain-to-Sidechain Cyclization: A covalent bridge can be formed between two side chains. For example, a lactam bridge could be formed between the glutamic acid side chain and the side chain of an introduced lysine residue. sb-peptide.com

Sidechain-to-Terminus Cyclization: This involves linking a side chain to either the N- or C-terminus, such as forming an amide bond between the glutamic acid side chain and the N-terminal amine. peptide.comsb-peptide.com

The choice of cyclization strategy profoundly influences the final three-dimensional structure of the peptide. nih.govresearchgate.netsci-hub.se Computational modeling can aid in the design of cyclic analogues with desired conformations.

The introduction of non-canonical amino acids (ncAAs) into the this compound sequence can dramatically expand its chemical and functional diversity. nih.gov ncAAs can introduce novel side chains, modify the peptide backbone, and enhance resistance to proteolysis.

There are two primary methods for incorporating ncAAs:

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is the most direct method, allowing for the stepwise incorporation of a wide variety of ncAAs at any desired position. nih.govmdpi.com This method is, however, generally limited to peptides of up to 50-60 amino acids in length. nih.gov

Genetic Code Expansion: This in vivo method involves reprogramming the translational machinery of a host organism. nih.govmdpi.com It relies on an orthogonal aaRS-tRNA pair that is specific for a particular ncAA and recognizes a repurposed codon (often a stop codon). nih.gov This allows for the site-specific incorporation of the ncAA into a recombinantly expressed peptide.

The use of ncAAs can be combined with other modifications, such as cyclization, to further refine the peptide's properties. researchgate.net Computational design tools can be used to predict the effects of ncAA substitution on peptide structure and binding. plos.org

Iii. High Resolution Structural and Conformational Analysis of Tyrosyl Glutamyl Tyrosyl Prolyl Serine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of peptides in solution. By exploiting the magnetic properties of atomic nuclei, NMR can provide a wealth of information on covalent and spatial relationships between atoms.

Proton (1H), Carbon-13 (13C), and Nitrogen-15 (15N) Resonance Assignment

The initial and most critical step in any NMR-based structural analysis is the sequence-specific assignment of the resonances for all the protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) in the peptide. This process involves a series of multidimensional NMR experiments that allow for the correlation of signals from nuclei that are connected through chemical bonds.

The assignment process for Tyr-Glu-Tyr-Pro-Ser would typically begin with the analysis of a two-dimensional Total Correlation Spectroscopy (TOCSY) spectrum, which identifies protons that are part of the same amino acid residue spin system. For instance, all the protons within the Tyrosine, Glutamic acid, Proline, and Serine residues can be identified. The Tyrosine residues can be distinguished based on their unique aromatic proton signals.

Subsequently, a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to link adjacent amino acid residues. This is achieved by observing spatial proximities between the alpha proton (Hα) of one residue and the amide proton (HN) of the subsequent residue (i to i+1). This sequential walking process allows for the complete backbone resonance assignment. Side-chain resonances are assigned using a combination of TOCSY, which shows correlations through bonds, and NOESY, which shows through-space correlations within the same residue.

Carbon-13 and Nitrogen-15 assignments are typically achieved using heteronuclear correlation experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N HSQC. These experiments correlate the protons directly attached to carbons and nitrogens, respectively, providing the chemical shifts for these heteroatoms.

A representative table of expected ¹H, ¹³C, and ¹⁵N chemical shifts for Tyr-Glu-Tyr-Pro-Ser in a given solvent (e.g., D₂O or a mixture of H₂O/D₂O) would be generated from these experiments.

Interactive Data Table: Representative NMR Chemical Shift Assignments for Tyr-Glu-Tyr-Pro-Ser

| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁵N Shift (ppm) |

| Tyr¹ | Hα | 4.35 | 56.2 | 121.5 |

| Hβ | 3.05, 2.90 | 38.1 | ||

| Aromatic | 7.15 (δ), 6.85 (ε) | 131.5 (δ), 116.8 (ε) | ||

| Glu² | Hα | 4.10 | 55.8 | 120.9 |

| Hβ | 2.10, 1.95 | 29.5 | ||

| Hγ | 2.30 | 35.1 | ||

| Tyr³ | Hα | 4.40 | 56.5 | 122.0 |

| Hβ | 3.10, 2.95 | 38.3 | ||

| Aromatic | 7.20 (δ), 6.90 (ε) | 131.8 (δ), 117.0 (ε) | ||

| Pro⁴ | Hα | 4.25 | 62.1 | |

| Hβ | 2.05, 1.85 | 31.2 | ||

| Hγ | 1.90 | 26.5 | ||

| Hδ | 3.60, 3.50 | 48.5 | ||

| Ser⁵ | Hα | 4.20 | 57.8 | 119.8 |

| Hβ | 3.80 | 63.5 | ||

| Note: These are typical chemical shift values and can vary based on experimental conditions such as solvent, pH, and temperature. |

Determination of Solution Conformation via NOESY, COSY, and TOCSY Experiments

Once the resonance assignments are complete, the focus shifts to determining the three-dimensional conformation of the peptide in solution. This is primarily achieved through the analysis of Nuclear Overhauser Effects (NOEs), which are observed in NOESY spectra. NOEs are distance-dependent, with the intensity of an NOE cross-peak being inversely proportional to the sixth power of the distance between the two protons.

Key NOE correlations that help define the peptide's conformation include:

Intra-residue NOEs: These occur between protons within the same amino acid residue and help define the side-chain conformation.

Sequential NOEs: These are observed between protons on adjacent residues (e.g., Hα(i) to HN(i+1), Hβ(i) to HN(i+1), and HN(i) to HN(i+1)) and are crucial for determining the backbone torsion angles φ (phi) and ψ (psi).

Medium- and long-range NOEs: These occur between protons of residues that are separated by more than one amino acid in the sequence and are critical for defining the global fold of the peptide.

Correlation Spectroscopy (COSY) and TOCSY experiments, while primarily used for resonance assignment, also provide valuable conformational constraints by defining the dihedral angles within the side chains.

The collection of distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, is then used in molecular modeling programs to calculate a family of structures that are consistent with the experimental data. The resulting ensemble of structures represents the conformational space occupied by the peptide in solution.

Investigation of Prolyl Isomerization Dynamics (cis/trans)

The presence of a Proline residue in the peptide sequence introduces an additional layer of conformational complexity. The X-Pro peptide bond (in this case, Tyr-Pro) can exist in either a cis or trans conformation. The trans conformation is generally more stable, but the cis conformation is also significantly populated.

The cis/trans isomerization of the Tyr³-Pro⁴ peptide bond can be directly investigated using NMR spectroscopy. The two isomers are in slow exchange on the NMR timescale, which often results in two distinct sets of NMR signals for the residues adjacent to the Proline, and sometimes for the Proline residue itself.

The ratio of the cis and trans isomers can be determined by integrating the corresponding peaks in a one-dimensional ¹H NMR spectrum or a two-dimensional spectrum like HSQC. The exchange rate between the two forms can be quantified using two-dimensional exchange spectroscopy (EXSY) experiments, which are mechanistically similar to NOESY but detect chemical exchange rather than through-space proximity.

Analysis of Peptide-Solvent and Peptide-Peptide Interactions

Understanding how the peptide interacts with its environment is crucial. NMR can provide insights into both peptide-solvent and peptide-peptide interactions.

Peptide-Solvent Interactions: The accessibility of amide protons to the solvent can be probed by measuring their hydrogen-deuterium (H-D) exchange rates. Amide protons that are exposed to the solvent will exchange with deuterium (B1214612) from a D₂O solvent relatively quickly, leading to a decrease in their signal intensity. In contrast, amide protons that are involved in stable intramolecular hydrogen bonds are protected from the solvent and will exchange much more slowly. This provides information about the hydrogen-bonding network within the peptide.

Peptide-Peptide Interactions: At higher concentrations, peptides may self-associate or aggregate. NMR can detect these interactions through changes in chemical shifts, line broadening, and diffusion coefficients. Pulsed-field gradient (PFG) NMR experiments can measure the diffusion rate of the peptide. A decrease in the diffusion coefficient with increasing peptide concentration is a strong indicator of oligomerization or aggregation.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Detection and Characterization of Tyrosyl Radicals in Peptide Systems

Tyrosine residues can be oxidized to form a neutral tyrosyl radical (Tyr•), which plays a critical role in various biological electron transfer processes. nih.gov EPR spectroscopy can be used to study the formation and properties of such a radical if it were to form on either of the two tyrosine residues in Tyr-Glu-Tyr-Pro-Ser.

The EPR spectrum of a tyrosyl radical is highly sensitive to its local environment and conformation. rsc.org The primary features of the spectrum are determined by the hyperfine interactions between the unpaired electron (localized mainly on the phenolic ring) and the magnetic nuclei of nearby protons.

Key aspects that can be analyzed include:

Hyperfine Couplings: The interaction of the unpaired electron with the protons on the tyrosine ring (at positions 3 and 5) and the β-methylene protons (CβH₂) gives rise to a characteristic hyperfine splitting pattern in the EPR spectrum. The magnitude of these couplings is dependent on the dihedral angle (θ) describing the rotation around the Cβ-C1 bond, which relates the orientation of the Cβ-H bonds to the plane of the phenolic ring.

g-Tensor: The g-tensor provides information about the electronic structure of the radical and its interaction with the environment, such as the presence of hydrogen bonds to the phenolic oxygen.

Radical Site Identification: In a peptide with multiple tyrosines, like Tyr-Glu-Tyr-Pro-Ser, identifying which tyrosine residue has formed the radical can be challenging. However, subtle differences in the EPR lineshape, which are dictated by the unique conformational and electronic environment of each tyrosine, can allow for their distinction. nih.gov Advanced EPR techniques and simulation algorithms, such as the Tyrosyl Radical Spectra Simulation Algorithm (TRSSA-Y), can aid in interpreting the complex spectra and relating them to specific structural features. essex.ac.uk

By inducing radical formation (e.g., through photochemical or enzymatic methods) and analyzing the resultant EPR spectrum, one could determine the conformational properties of the tyrosine side chain that is bearing the radical, providing a unique window into the peptide's structure under specific redox conditions. nih.gov

Spin Labeling for Investigating Conformational Dynamics

Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a potent method for obtaining information about protein and peptide structure and dynamics. nih.gov This technique involves the introduction of a stable nitroxide radical spin label, most commonly via a cysteine substitution, at a specific site within the molecule. nih.gov The subsequent analysis of the EPR spectrum provides insights into the local environment and mobility of the spin label, which in turn reflects the structure and conformational changes of the peptide.

| Potential Labeling Site | Information Gained | Expected Outcome for Tyr-Glu-Tyr-Pro-Ser |

| N-terminus | Dynamics of the N-terminal region | The mobility would be influenced by interactions with the adjacent tyrosine and the overall peptide conformation. |

| C-terminus | Dynamics of the C-terminal region | The serine residue's hydroxyl group could influence the local environment of the spin label. |

| Serine Side Chain | Local side chain dynamics and interactions | The mobility of a label here would reflect the flexibility of the C-terminal portion of the peptide. |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a detailed picture of the molecular vibrations within a peptide and is highly sensitive to its secondary structure and the local environment of its constituent amino acid side chains. acs.orgnih.gov

Amide Band Analysis for Secondary Structure Content

The amide bands in the IR and Raman spectra of peptides are particularly informative for determining secondary structure. The Amide I band (primarily C=O stretching) is sensitive to the hydrogen-bonding pattern and thus can distinguish between α-helices, β-sheets, and random coils.

For Tyrosyl-glutamyl-tyrosyl-prolyl-serine, the presence of proline, a known β-turn inducer, suggests that turns are a likely secondary structural motif. researchgate.net The analysis of the Amide I band would be crucial in confirming the presence and type of β-turn.

| Amide Band | Approximate Frequency Range (cm⁻¹) | Vibrational Mode | Structural Sensitivity |

| Amide I | 1600-1700 | C=O stretching | α-helix, β-sheet, β-turn, random coil |

| Amide II | 1480-1580 | N-H bending and C-N stretching | Secondary structure |

| Amide III | 1220-1320 | C-N stretching and N-H bending | Secondary structure |

Side Chain Vibrations and Their Sensitivity to Local Environment

The vibrational modes of the amino acid side chains offer a window into their specific interactions and local chemical environment. youtube.com The two tyrosine residues in this compound have characteristic aromatic ring vibrations that are sensitive to π-stacking interactions and hydrogen bonding involving their hydroxyl groups. rsc.orgnih.gov The glutamic acid side chain's carboxyl group vibrations would be indicative of its protonation state and any ionic interactions. The serine hydroxyl group vibrations can also provide information on hydrogen bonding. nih.gov

| Amino Acid Residue | Key Vibrational Modes | Information Provided |

| Tyrosine | Aromatic ring stretching, C-O stretching of phenolic group | π-π stacking interactions, hydrogen bonding, solvent exposure |

| Glutamic Acid | C=O and C-O stretching of carboxyl group | Protonation state, salt bridge formation |

| Serine | C-O stretching, O-H bending of hydroxyl group | Hydrogen bonding |

| Proline | Ring vibrations | Conformational constraints |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. springernature.comyoutube.com It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide bonds.

Conformational Transitions and Secondary Structure Estimation

The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) can be used to estimate the percentages of α-helix, β-sheet, β-turn, and random coil structures. nih.gov For this compound, the presence of proline strongly suggests the potential for a β-turn structure. researchgate.net The CD spectrum would be expected to show features characteristic of a turn, likely superimposed on signals from a random coil, depending on the solvent conditions and temperature. It is important to note that the aromatic side chains of the two tyrosine residues can also contribute to the far-UV CD spectrum, which needs to be considered when interpreting the data for secondary structure analysis. acs.orgnih.gov

| Secondary Structure | Characteristic CD Signal (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band around 218 nm, positive band around 195 nm |

| β-Turn | Varies with turn type, can show a weak negative band around 220-230 nm and a positive band around 205 nm |

| Random Coil | Strong negative band around 195 nm |

Chiroptical Properties in Response to Environmental Changes

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful tool for investigating the secondary structure of peptides and their response to environmental perturbations. The CD spectrum of this compound would be sensitive to changes in solvent polarity, pH, and temperature, which can induce conformational shifts.

For instance, in an aqueous buffer at neutral pH, the peptide might adopt a disordered or random coil conformation, characterized by a strong negative band near 200 nm. However, upon changing the solvent to a less polar environment, such as one containing trifluoroethanol (TFE), the peptide could be induced to form more ordered secondary structures like α-helices or β-turns. This would be reflected by characteristic changes in the CD spectrum, such as the appearance of negative bands around 208 nm and 222 nm for an α-helix.

The table below illustrates hypothetical CD spectral data for this compound under different environmental conditions, based on typical peptide behavior.

| Environmental Condition | Predominant Secondary Structure | Characteristic CD Bands (nm) |

| Aqueous Buffer (pH 7.0) | Random Coil | Strong negative band ~198 nm |

| 50% TFE in Water | α-Helix / β-Turn | Negative bands at ~208 and ~222 nm |

| Acidic pH (e.g., pH 3.0) | Potential for altered folding | Shift in position and intensity of bands |

| Elevated Temperature | Unfolding | Decrease in signal intensity |

This table presents hypothetical data as no specific experimental results for this compound are publicly available.

Mass Spectrometry (MS) and Tandem MS for Sequence and Modifications

Mass spectrometry is a cornerstone technique for peptide analysis, providing information on molecular weight, sequence, and any post-translational modifications (PTMs).

While peptide mass fingerprinting is typically used to identify a protein by matching the masses of its tryptic peptides to a database, the principles can be applied to characterize a known peptide like this compound. nih.gov A high-resolution mass spectrum would confirm the peptide's monoisotopic mass.

Tandem mass spectrometry (MS/MS) would be employed for de novo sequencing to confirm the amino acid sequence. nih.gov In a typical MS/MS experiment, the parent peptide ion is isolated and fragmented. The resulting fragment ions (b- and y-ions) are measured, and the mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be read. youtube.com

The expected fragmentation pattern for this compound would yield a series of b- and y-ions, as detailed in the hypothetical table below.

| Fragment Ion | Sequence | Calculated m/z (monoisotopic, [M+H]⁺) |

| b₁ | Y | 164.07 |

| b₂ | YE | 293.11 |

| b₃ | YET | 456.17 |

| b₄ | YETP | 553.22 |

| y₁ | S | 88.03 |

| y₂ | PS | 185.08 |

| y₃ | TPS | 348.14 |

| y₄ | ETPS | 477.18 |

This table presents theoretical fragmentation data. Actual spectra may show variations in ion intensities and the presence of other ion types.

Tandem mass spectrometry is also crucial for identifying and locating post-translational modifications (PTMs), which can significantly impact a peptide's structure and function. nih.gov For this compound, potential PTMs could include phosphorylation of the serine or tyrosine residues, or sulfation of the tyrosine residues. These modifications would result in a characteristic mass shift of the parent peptide and its fragments containing the modified residue. For example, phosphorylation adds 79.97 Da to the mass of the affected residue.

Computational Structural Biology and Molecular Modeling

Computational methods provide invaluable insights into the atomic-level details of peptide structure and dynamics, complementing experimental data.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the stable conformations and electronic properties of peptides from first principles. core.ac.ukmdpi.com For a pentapeptide like this compound, DFT calculations could be used to optimize the geometry of various potential conformers and calculate their relative energies to identify the most stable structures. nih.govubc.ca These calculations can also provide information on intramolecular hydrogen bonding, which plays a critical role in stabilizing specific conformations.

The following table summarizes the computational approaches and the type of information they would yield for this compound.

| Computational Method | Information Obtained |

| Density Functional Theory (DFT) | Optimized geometries, relative energies of conformers, electronic structure, intramolecular interactions. |

| Molecular Dynamics (MD) | Conformational sampling, flexibility, solvent interactions, stability of secondary structures. |

This table outlines the expected outcomes from these computational methods as applied to the peptide of interest.

Development and Validation of Force Fields for Peptide Simulations

The accurate simulation of a peptide's conformational landscape through molecular dynamics (MD) is fundamentally dependent on the quality of the underlying molecular mechanics (MM) force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles, in this case, the atoms of the this compound peptide and its environment. The development of these force fields is a meticulous process involving parameterization against high-level quantum mechanical (QM) calculations and extensive validation against experimental data.

The functional form of a typical force field includes terms for bonded interactions (bond stretching, angle bending, dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic forces). nih.gov The major families of force fields used for biomolecular simulation, such as AMBER, CHARMM, GROMOS, and OPLS, share similar functional forms but differ in their parameterization philosophies and the data used for their development. nih.govwustl.edu

Force Field Parameterization

The process begins with defining parameters for small model compounds representing the building blocks of the peptide, such as the individual amino acid residues. For instance, to parameterize the tyrosine residue, a model compound like N-methylacetamide with a tyrosine sidechain would be used.

Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on these model compounds to map out their potential energy surfaces. nih.govresearchgate.net These calculations provide benchmark data for geometries, vibrational frequencies, and conformational energies. For example, dihedral angle parameters, which are crucial for describing the peptide backbone (φ, ψ) and side-chain conformations, are often fitted to reproduce the QM-calculated energy profiles of dipeptide analogs. wustl.edu

Electrostatic Parameter Derivation: Atomic partial charges are a critical component, governing the electrostatic interactions. These are typically derived by fitting the electrostatic potential calculated from QM methods. wustl.edu Different schemes exist, such as the Restrained Electrostatic Potential (RESP) fitting used in the AMBER family. More advanced force fields, like the polarizable Drude model, go beyond fixed charges to better capture the electronic response of a molecule to its environment, though at a higher computational cost. nih.gov

Experimental Data Integration: Experimental data serves as the ultimate test for parameterization. This includes thermodynamic properties of liquids for solvent models, and crystallographic data from small-molecule and protein databases to refine geometries and conformational preferences. wustl.edu For example, the CHARMM force field development involves fitting to the interaction energies of model compounds with water. wustl.edu

The simulation of this compound presents specific challenges due to its constituent residues:

Aromatic Residues (Tyrosine): The force field must accurately capture non-bonded interactions involving the aromatic rings, such as π-π stacking and cation-π interactions. Furthermore, studies on tetrapeptides containing a Tyr-Pro sequence show that favorable interactions between the aromatic ring and the proline residue can stabilize the cis proline conformer. nih.gov Specific parameters for modified aromatic amino acids, such as fluorinated tyrosines, have been developed and validated for the AMBER force field, demonstrating the extensibility required for non-canonical residues. nih.govacs.org

Proline Residue: Proline's unique cyclic structure restricts the backbone dihedral angle φ to approximately -65° and introduces a high energy barrier for the isomerization of the peptide bond (ω angle) between the trans (≈180°) and cis (≈0°) states. nih.govfrontiersin.org This makes sampling proline-containing peptides challenging. Force fields like CHARMM have introduced grid-based energy correction maps (CMAPs) to the dihedral term for the peptide backbone, which were developed by fitting to the QM potential energy surfaces of dipeptide models, improving the description of backbone conformational preferences. nih.govnih.gov

Charged and Polar Residues (Glutamic Acid, Serine, Tyrosine): The accurate modeling of charged (Glutamic Acid) and polar (Serine, Tyrosine) residues is crucial for capturing salt bridges and hydrogen bonds, which are key determinants of peptide structure. The balance between solute-solute, solute-solvent, and solvent-solvent interactions must be correctly calibrated, often by fitting to experimental solvation free energies.

Force Field Validation

Once a force field is developed, it must be rigorously validated to ensure it can reproduce known experimental and theoretical benchmarks. For a peptide like this compound, validation would focus on several key areas.

Conformational Preferences: The primary validation step is to check if MD simulations using the force field can reproduce the experimentally known conformational ensemble. For flexible peptides, this often involves comparison with Nuclear Magnetic Resonance (NMR) spectroscopy data. nih.gov Simulated observables such as scalar couplings (e.g., ³J(HN,Hα)), Nuclear Overhauser Effects (NOEs), and chemical shifts are compared against their experimental values. nih.gov

Secondary Structure Propensity: Different force fields may have inherent biases towards certain secondary structures. For example, early versions of the AMBER ff99 force field were found to be overly helical. duke.edu Validation studies often simulate peptides with known tendencies to form α-helices or β-sheets to test for such biases. nih.govduke.edu While the short this compound is unlikely to form stable helices or sheets, its tendency to adopt specific turn structures, particularly around the Tyr-Pro motif, would be a critical validation point.

Thermodynamic Properties: The relative free energies of different conformational states, such as the cis and trans isomers of the Tyr-Pro peptide bond, can be calculated from simulations and compared to experimental values or high-level QM calculations. This provides a thermodynamic validation of the force field parameters.

The choice of force field can significantly impact simulation outcomes. Comparative studies have shown that while modern force fields like AMBER ff99SB-ILDN and CHARMM36 generally agree on the global properties of unfolded peptides, they can differ in the specific populations of residual structures. nih.gov Therefore, the selection of a force field for simulating this compound would require careful consideration of its performance in modeling peptides with similar characteristics, particularly those containing aromatic-proline linkages.

Interactive Data Table: Comparison of Common Biomolecular Force Fields

| Force Field Family | Atom Representation | Electrostatics | Key Features & Development Focus |

| AMBER | All-Atom | Fixed-Charge (RESP) | Initially strong for nucleic acids, now widely used for proteins. ff99SB and ff14SB are popular protein variants. researchgate.netresearchgate.net |

| CHARMM | All-Atom | Fixed-Charge, Polarizable (Drude) | Strong focus on proteins and lipids. Includes CMAP corrections for improved backbone dihedral representation. nih.govresearchgate.net |

| GROMOS | United-Atom | Fixed-Charge | Developed for efficiency by treating non-polar hydrogens implicitly. Widely used with the GROMACS simulation package. researchgate.net |

| OPLS | All-Atom | Fixed-Charge | Parameterized to reproduce experimental properties of organic liquids, providing a strong basis for solvent interactions. researchgate.net |

Interactive Data Table: Key Metrics for Force Field Validation

| Validation Metric | Experimental/Reference Data Source | Structural/Energetic Property Assessed |

| ³J-Couplings | NMR Spectroscopy | Backbone and side-chain dihedral angle distributions (via Karplus equation). |

| NOE Distances | NMR Spectroscopy | Inter-proton distances, providing constraints on local and long-range structure. |

| Chemical Shifts | NMR Spectroscopy | Local chemical environment and secondary structure propensity. |

| Radius of Gyration (Rg) | Small-Angle X-ray Scattering (SAXS) | Overall compactness and size of the peptide ensemble. |

| Conformational Energies | Quantum Mechanics (QM) Calculations | Relative stability of different conformers (e.g., cis/trans isomers, side-chain rotamers). |

| Crystal Structure | X-ray Crystallography | Ability to maintain a known, high-resolution structure (for folded peptides/proteins). |

Iv. Mechanistic Biochemical and Cellular Interactions of Tyrosyl Glutamyl Tyrosyl Prolyl Serine

Enzymatic Cleavage and Recognition

The sequence of Tyrosyl-glutamyl-tyrosyl-prolyl-serine presents several potential sites for enzymatic action by proteases. The specificity of these enzymes is determined by the amino acid residues flanking the scissile peptide bond. The nomenclature for substrate residues designates them as P4-P3-P2-P1-P1'-P2'-P3'-P4', where the cleavage occurs between the P1 and P1' positions expasy.orgpeakproteins.comqiagenbioinformatics.com. The corresponding binding sites on the protease are labeled S4 through S4' peakproteins.com.

Serine proteases are a class of enzymes that utilize a catalytic triad (B1167595), typically involving serine, histidine, and aspartate, to hydrolyze peptide bonds wikipedia.org. Their substrate specificity is largely dictated by the nature of the S1 binding pocket, which accommodates the side chain of the P1 amino acid residue of the substrate purdue.eduyoutube.com.

Chymotrypsin : This enzyme preferentially cleaves peptide bonds C-terminal to large, hydrophobic, or aromatic amino acids in the P1 position, such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) wikipedia.orglibretexts.orgpearson.com. The S1 pocket of chymotrypsin is deep and hydrophobic, accommodating these bulky side chains wikipedia.orgyoutube.com. In the context of this compound (Tyr-Glu-Tyr-Pro-Ser), chymotrypsin would be expected to cleave at two positions:

After the first Tyrosine (P1 = Tyr¹).

After the second Tyrosine (P1 = Tyr³). Chymotrypsin generally does not cleave at acidic residues like glutamate, or at proline or small residues like serine in the P1 position expasy.org.

Trypsin : Trypsin exhibits a strong preference for cleaving peptide bonds C-terminal to positively charged amino acids, namely Lysine (B10760008) (Lys) and Arginine (Arg), at the P1 position wikipedia.orgpearson.com. This specificity is conferred by the presence of a negatively charged aspartic acid or glutamic acid residue at the bottom of its S1 pocket, which forms an electrostatic interaction with the positively charged P1 side chain wikipedia.org. The peptide this compound lacks any lysine or arginine residues. Therefore, it would not be a substrate for trypsin.

The potential cleavage sites within the peptide by these proteases are summarized below.

Table 1: Predicted Serine Protease Cleavage Sites in this compound

| Protease | P1 Residue | Scissile Bond | Predicted Cleavage |

|---|---|---|---|

| Chymotrypsin | Tyrosine (Tyr¹) | Tyr¹-Glu² | Yes |

| Chymotrypsin | Glutamic Acid (Glu²) | Glu²-Tyr³ | No |

| Chymotrypsin | Tyrosine (Tyr³) | Tyr³-Pro⁴ | Yes |

| Chymotrypsin | Proline (Pro⁴) | Pro⁴-Ser⁵ | No |

| Trypsin | Tyrosine (Tyr¹) | Tyr¹-Glu² | No |

| Trypsin | Glutamic Acid (Glu²) | Glu²-Tyr³ | No |

| Trypsin | Tyrosine (Tyr³) | Tyr³-Pro⁴ | No |

| Trypsin | Proline (Pro⁴) | Pro⁴-Ser⁵ | No |

Proline is unique among the canonical amino acids as its side chain is cyclized back onto the backbone amide nitrogen, forming a secondary amine. This rigid, cyclic structure confers significant conformational constraints on the peptide backbone nih.govelsevierpure.com. The presence of a proline residue, particularly at the P1' position (immediately following the scissile bond), is known to strongly inhibit or block cleavage by many proteases, including trypsin and chymotrypsin expasy.orgnih.gov.

In the peptide this compound, the Tyr³-Pro⁴ bond is a potential chymotrypsin cleavage site. However, the presence of Proline in the P1' position (Pro⁴) makes this bond highly resistant to hydrolysis expasy.org. While chymotrypsin has a strong preference for Tyrosine at the P1 site, the subsequent proline residue introduces a steric hindrance that prevents the proper positioning of the peptide bond within the enzyme's active site for efficient catalysis. Some specialized proteases, known as prolyl endopeptidases, are capable of cleaving at proline residues, but common digestive proteases like chymotrypsin are generally impeded by it researchgate.net. The incorporation of proline itself is also known to be a slower process during protein synthesis in the ribosome compared to other amino acids pnas.org.

The specificity of proteolytic enzymes is a direct consequence of the molecular interactions between the amino acid side chains of the substrate and the binding pockets of the enzyme purdue.edunih.gov.

Tyrosine (Tyr) : The large, aromatic side chain of tyrosine fits snugly into the hydrophobic S1 pocket of chymotrypsin-like proteases wikipedia.orglibretexts.org. This interaction is a primary determinant for cleavage.

Glutamic Acid (Glu) : The negatively charged side chain of glutamic acid at physiological pH makes it an unfavorable substrate for both chymotrypsin (which prefers hydrophobic residues) and trypsin (which prefers positively charged residues) at the P1 position expasy.orgwikipedia.orgwikipedia.org.

Proline (Pro) : As discussed, the rigid structure of proline's side chain significantly impacts the peptide backbone conformation, generally making adjacent peptide bonds resistant to cleavage by common proteases nih.govelsevierpure.com.

Serine (Ser) : The small, polar side chain of serine does not fit the specificity requirements for the S1 pockets of either chymotrypsin or trypsin, which are adapted for large hydrophobic or large basic residues, respectively wikipedia.orgyoutube.com.

The interactions between substrate P-site residues and enzyme S-site pockets are crucial for positioning the target peptide bond correctly within the active site for catalysis to occur youtube.comresearchgate.netyoutube.com.

Interactions with Aminoacyl-tRNA Synthetases (AARSs)

Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate transfer RNA (tRNA) molecule nih.gov. This two-step process, known as aminoacylation or tRNA charging, is critical for ensuring the fidelity of protein synthesis.

Tyrosyl-tRNA Synthetase (TyrRS) is a class I AARS responsible for specifically recognizing tyrosine and attaching it to tRNATyr nih.govembopress.org. The catalytic process involves two main steps:

Amino Acid Activation : Tyrosine and ATP bind to the active site of TyrRS. The enzyme then catalyzes the formation of a tyrosyl-adenylate (Tyr-AMP) intermediate, with the release of pyrophosphate (PPi) nih.govrcsb.org. This reaction is driven by conserved sequence motifs, including the HIGH and KMSKS loops, which are characteristic of class I synthetases nih.govrcsb.org.

Aminoacyl Transfer : The activated tyrosine moiety is transferred from Tyr-AMP to the 3'-hydroxyl group of the terminal adenosine of the tRNATyr molecule, forming Tyr-tRNATyr and releasing AMP nih.gov.

TyrRS typically functions as a dimer embopress.orgresearchgate.net. The binding of tRNATyr often spans across both subunits of the dimeric enzyme nih.govnih.gov. The enzyme recognizes specific identity elements on the tRNATyr molecule, including the anticodon loop and the acceptor stem, to ensure the correct tRNA is charged nih.govnih.gov. Structural studies have revealed that the binding of substrates induces conformational changes in the enzyme, particularly in the KMSKS loop, which are essential for catalysis rcsb.org.

Glutamyl-tRNA Synthetase (GluRS) : GluRS is another class I AARS that specifically acylates tRNAGlu with glutamic acid ebi.ac.uk. A distinctive feature of GluRS is that, in many organisms, its amino acid activation step is strictly dependent on the presence of its cognate tRNA nih.govaars.onlineaars.online. This mechanism is thought to prevent the wasteful hydrolysis of ATP that would occur if the unstable glutamyl-adenylate intermediate were formed in the absence of tRNA nih.gov.

Bifunctional Glutamyl-Prolyl-tRNA Synthetase (EPRS) : In mammals and other higher eukaryotes, the enzymes responsible for charging glutamic acid and proline are fused into a single, bifunctional polypeptide known as Glutamyl-Prolyl-tRNA Synthetase (EPRS) uniprot.orgnih.govnih.govahajournals.orgresearchgate.net. This unique enzyme contains two distinct catalytic domains: one for glutamyl-tRNA synthesis (ERS) and one for prolyl-tRNA synthesis (PRS) nih.govnih.gov. EPRS is a core component of a large, stable multi-aminoacyl-tRNA synthetase complex (MSC), which is thought to enhance the efficiency and regulation of protein synthesis uniprot.orgnih.gov. The EPRS within this complex catalyzes the attachment of both glutamic acid and proline to their respective tRNAs uniprot.orgnih.govahajournals.org.

Table 2: Summary of AARS Interactions with Constituent Amino Acids

| Amino Acid | Corresponding AARS | Class | Key Features |

|---|---|---|---|

| Tyrosine (Tyr) | Tyrosyl-tRNA Synthetase (TyrRS) | Class I | Dimeric enzyme; utilizes HIGH and KMSKS motifs for catalysis nih.govembopress.orgrcsb.org. |

| Glutamic Acid (Glu) | Glutamyl-tRNA Synthetase (GluRS) / EPRS | Class I | Often requires tRNA binding for amino acid activation; part of bifunctional EPRS in eukaryotes nih.govuniprot.orgnih.gov. |

| Proline (Pro) | Prolyl-tRNA Synthetase (ProRS) / EPRS | Class II | Part of bifunctional EPRS in eukaryotes; exists as a standalone enzyme in prokaryotes uniprot.orgnih.govnih.gov. |

| Serine (Ser) | Seryl-tRNA Synthetase (SerRS) | Class II | Recognizes serine and attaches it to tRNASer. |

Mechanisms of Amino Acid Recognition and Fidelity in AARSs

Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that ensure the fidelity of protein synthesis by catalyzing the specific attachment of amino acids to their cognate tRNAs. mdpi.com This process, known as aminoacylation, is a critical determinant of the accuracy of translating the genetic code. researchgate.net The remarkable specificity of AARSs is achieved through a multi-step process involving precise molecular recognition of both the amino acid and the tRNA.

The recognition of the correct amino acid is a challenging task given the structural similarities between different amino acids. AARSs employ a variety of mechanisms to discriminate between cognate and non-cognate amino acids. The active site of each AARS is exquisitely shaped to accommodate its specific amino acid, utilizing factors like size, shape, hydrophobicity, and hydrogen-bonding potential to select the correct substrate. wikipedia.org For instance, the active site can act as a molecular sieve, excluding amino acids that are too large.

However, distinguishing between amino acids of similar size, such as valine and isoleucine, requires an additional layer of fidelity. To address this, many AARSs possess a distinct editing or proofreading domain. youtube.com This editing site can bind to and hydrolyze misactivated aminoacyl-adenylates (pre-transfer editing) or misacylated tRNAs (post-transfer editing), thereby correcting errors before the incorrect amino acid can be incorporated into a growing polypeptide chain. nih.gov

The fidelity of tRNA recognition is equally crucial and relies on specific interactions between the AARS and various identity elements on the tRNA molecule. These identity elements are specific nucleotides or structural motifs located throughout the tRNA, including the acceptor stem, the anticodon loop, and other regions. The AARS makes a series of specific contacts with these elements, ensuring that only the cognate tRNA is selected for aminoacylation. nih.gov Some AARSs exhibit a degree of promiscuity, being able to recognize and charge multiple tRNA isoacceptors for the same amino acid. nih.gov

The high fidelity of AARSs is not absolute and can be influenced by cellular conditions. Recent evidence suggests that the fidelity of the aminoacylation reaction can be actively regulated and is susceptible to change under different physiological or stress conditions. researchgate.net This regulated mistranslation may play a role in cellular adaptation and signaling.

Post-Translational Modifications of AARSs and Their Impact on Aminoacylation and Protein-Peptide Interactions

Aminoacyl-tRNA synthetases (AARSs) are subject to various post-translational modifications (PTMs), which can significantly impact their canonical function in aminoacylation as well as their expanding repertoire of non-canonical functions. illinois.edu These modifications, including phosphorylation, acetylation, ubiquitination, and lactylation, can alter the enzyme's catalytic activity, subcellular localization, and interactions with other proteins, thereby modulating protein synthesis and other cellular processes. nih.gov

Phosphorylation: Phosphorylation of AARSs can act as a molecular switch, regulating their involvement in non-canonical functions. For example, the phosphorylation of glutamyl-prolyl-tRNA synthetase (EPRS) is essential for its release from the multi-synthetase complex (MSC), a large complex of several AARSs. nih.gov This release allows EPRS to participate in other cellular processes, such as the IFN-γ-activated inhibitor of translation (GAIT) complex, which is involved in transcript-selective translational control. nih.gov Similarly, phosphorylation of lysyl-tRNA synthetase (KRS) on Serine 207, in a MAPK-dependent manner, causes its dissociation from the MSC and translocation to the nucleus. This conformational change also switches its activity from aminoacylation to the production of diadenosine tetraphosphate (Ap4A), which in turn activates the microphthalmia-associated transcription factor (MITF). wikipedia.org

Acetylation: Lysine acetylation is another PTM that can regulate AARS activity. Studies in Escherichia coli have shown that acetylation of specific lysine residues in leucyl-tRNA synthetase (LeuRS) and arginyl-tRNA synthetase (ArgRS) can affect their aminoacylation activity by influencing either the amino acid activation step or the affinity for their cognate tRNA. nih.gov The impact of acetylation can be site-specific and can differ between different classes of AARSs. nih.gov For instance, acetylation of threonyl-tRNA synthetase (ThrRS) has been shown to affect its editing function, potentially leading to mistranslation. nih.govuark.edu

Ubiquitination: Ubiquitination, the attachment of ubiquitin to a substrate protein, is a key regulator of protein degradation and cellular signaling. nih.gov While the direct impact of ubiquitination on the catalytic activity of AARSs is an area of ongoing research, it is known that tRNA can be essential for the ubiquitination and subsequent degradation of proteins with acidic amino termini. nih.gov This process involves the post-translational conjugation of arginine to the N-terminus, a reaction that requires tRNA. nih.gov

Lactylation: Recently, lactate-derived lactylation has been identified as a PTM affecting AARSs. Alanyl-tRNA synthetases 1 and 2 (AARS1/2) have been identified as lactate sensors and lactyltransferases that can catalyze lysine lactylation. This modification of AARSs is implicated in cancer pathogenesis and highlights a link between cellular metabolism and protein synthesis machinery. mdpi.com

| Modification | Affected AARS (Example) | Key Findings | Impact on Function |

|---|---|---|---|

| Phosphorylation | EPRS, KRS | Phosphorylation of EPRS is required for its release from the MSC. Phosphorylation of KRS on Ser207 switches its activity. | Regulates non-canonical functions, including translational control and transcription factor activation. wikipedia.orgnih.gov |

| Acetylation | LeuRS, ArgRS, ThrRS (in E. coli) | Site-specific acetylation affects amino acid activation and tRNA binding. Acetylation of ThrRS can impair its editing function. | Modulates aminoacylation and editing fidelity. nih.govnih.gov |

| Ubiquitination | General (via tRNA) | tRNA is required for the ubiquitination and degradation of certain proteins. | Indirectly involved in protein degradation pathways. nih.gov |

| Lactylation | AARS1/2 | AARS1/2 act as lactate sensors and can catalyze lactylation. | Implicated in cancer pathogenesis and links metabolism to protein synthesis. mdpi.com |

Roles of Gamma-Glutamyl Transpeptidase (GGT) in Glutamate Metabolism

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in the metabolism of glutathione and the homeostasis of glutamate. oup.com It is involved in both the degradation of extracellular glutathione and the transfer of its γ-glutamyl moiety to other amino acids or peptides. oup.com

GGT catalyzes two primary types of reactions: hydrolysis and transpeptidation. uark.edu

Hydrolysis: In the hydrolytic reaction, GGT cleaves the γ-glutamyl bond of extracellular glutathione (GSH), releasing a glutamate residue and a Cys-Gly dipeptide. uark.edu This is considered the primary physiological function of GGT. uark.edu The reaction can be summarized as:

Glutathione + H₂O → Glutamate + Cysteinylglycine

This hydrolysis is the initial step in the breakdown of extracellular glutathione, making its constituent amino acids available for cellular uptake.

Transpeptidation: GGT can also catalyze a transpeptidation reaction, where the γ-glutamyl group from glutathione is transferred to an acceptor molecule, which is typically an amino acid or a small peptide. researchgate.net This reaction results in the formation of a new γ-glutamyl compound. The general reaction is:

(5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid oup.com

The transpeptidation reaction is favored at higher pH and in the presence of high concentrations of an acceptor dipeptide. uark.edu While initially thought to be a major mechanism for amino acid transport via the "Gamma-Glutamyl Cycle," kinetic and functional studies suggest that hydrolysis is the predominant in vivo activity of GGT. uark.edu

GGT plays a crucial role in maintaining cellular glutathione (GSH) homeostasis and, consequently, the cellular redox status. nih.gov GSH is the most abundant intracellular antioxidant, and its synthesis is often limited by the availability of cysteine. nih.gov

By breaking down extracellular glutathione, GGT provides a source of cysteine for cells. nih.govnih.gov The Cys-Gly dipeptide produced from glutathione hydrolysis is further cleaved by dipeptidases on the cell surface, releasing free cysteine and glycine, which can then be transported into the cell. This salvaged cysteine is then used for the de novo synthesis of intracellular glutathione. nih.gov

This GGT-mediated salvage pathway is particularly important for cells under oxidative stress, as it allows them to replenish their intracellular GSH stores and maintain a reduced intracellular environment. uark.edu An adequate supply of intracellular GSH is essential for detoxifying reactive oxygen species (ROS), maintaining the proper folding and function of proteins, and protecting the cell from oxidative damage. nih.gov The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of the cellular redox state. nih.gov

In certain pathological conditions, such as cancer, the upregulation of GGT can confer a growth advantage and resistance to oxidative stress-inducing therapies by enhancing the cell's capacity to synthesize glutathione. nih.govnih.gov

Conformational Dynamics and Biological Recognition

The three-dimensional structure of a peptide is not static but exists as an ensemble of conformations in dynamic equilibrium. These conformational dynamics are fundamental to biological recognition and function, allowing peptides and proteins to adapt to their binding partners and modulate their activity in response to cellular signals.

Allosteric regulation is a fundamental mechanism for controlling protein function, whereby the binding of a ligand at one site on a protein (the allosteric site) influences the activity at a distant site (the active or functional site). mdpi.com This regulation is often mediated by conformational changes that propagate through the protein structure. Peptides can act as allosteric regulators, inducing conformational changes in their target proteins upon binding.

The binding of a peptide to an allosteric site can trigger a shift in the conformational equilibrium of the target protein, stabilizing a particular state that may have either enhanced or diminished activity. frontiersin.org This can occur through an "induced-fit" mechanism, where the initial binding of the peptide is followed by a conformational change in both the peptide and the protein, or through a "conformational selection" mechanism, where the peptide preferentially binds to a pre-existing, less populated conformation of the protein, thereby shifting the equilibrium towards that state. frontiersin.org

An example of peptide-mediated allosteric regulation is the interaction of SH2 domains with phosphotyrosine-containing peptides. The binding of the peptide to the SH2 domain can induce conformational changes that extend beyond the immediate binding site, influencing the activity of the larger protein. mdpi.com

The following table provides examples of how peptide binding can allosterically regulate enzyme activity, highlighting the changes in kinetic parameters.

| Enzyme | Allosteric Effector (Peptide) | Effect on Conformation | Impact on Catalytic Activity (kiso) | Impact on Binding Affinity (KD-app) |

|---|---|---|---|---|

| Cyclophilin A (CypA) | FGP Peptide | Induces conformational changes in the active site. | Modulates the rate of peptidyl-prolyl isomerization. nih.gov | Alters the apparent binding affinity for the substrate. nih.gov |

| Cyclophilin A (CypA) | HAP2A Peptide | Causes distinct conformational shifts compared to FGP. | Influences enzyme function in a substrate-dependent manner. nih.gov | Shows different binding characteristics compared to FGP. nih.gov |

| Pin1 | FFpSPR Peptide | Binding to the WW domain induces allosteric changes in the catalytic domain. | Slows the trans-to-cis isomerization rate by an order of magnitude. acs.org | - |

| Pin1 | pTPP Peptide | Binding to the WW domain causes a different allosteric effect than FFpSPR. | Does not significantly alter the cis/trans relative free energy in the active site. acs.org | - |

Identification of Specific Binding Pockets and Receptor Interactions

The precise binding pockets and receptor interactions for the pentapeptide this compound have not been extensively characterized in the scientific literature. However, based on its constituent amino acids, we can infer potential interaction modalities. The presence of two tyrosine residues suggests possible engagement with proteins that have binding sites for phosphotyrosine, even though the tyrosine residues in this peptide are not phosphorylated. The aromatic rings of tyrosine can participate in π-π stacking and hydrophobic interactions within protein binding pockets.

The proline residue introduces a conformational rigidity to the peptide backbone, which can be a critical determinant for fitting into specific receptor binding sites. Proline-rich motifs are known to be recognized by various protein domains, such as SH3 and WW domains, although the specific context of this pentapeptide may not be optimal for such interactions without further sequence information. The glutamyl residue provides a negative charge, which could facilitate electrostatic interactions with positively charged residues (e.g., lysine, arginine) in a binding pocket. The serine residue, with its hydroxyl group, can act as a hydrogen bond donor or acceptor.

Interactions with Nucleic Acids and Other Macromolecules

While direct studies on the interaction of this compound with DNA are not available, research on tyrosyl peptides provides insights into potential mechanisms. Tyrosine residues can interact with DNA through several modes. The aromatic side chain of tyrosine can intercalate between DNA base pairs, leading to the stabilization of the DNA double helix. This interaction is influenced by the electronic properties of the tyrosyl sidechain; a conjugated π-electron system and an electron donor atom are thought to be necessary for this stabilizing effect.

The sequence of this compound contains motifs that could potentially be recognized by specific protein domains. Short linear motifs (SLiMs) within peptides are crucial for mediating a vast number of protein-protein interactions.

The proline residue is a key component of various interaction motifs. For instance, proline-rich regions are recognized by SH3 (Src Homology 3) and WW domains. These domains typically bind to a core PxxP motif (where x is any amino acid). While the "prolyl-serine" part of the peptide does not perfectly match this canonical motif, the conformational constraint imposed by proline can be a key feature for recognition by other protein domains.

The tyrosine residues could be targets for phosphorylation by tyrosine kinases. If phosphorylated, they would create phosphotyrosine motifs, which are recognized by a large family of protein domains, most notably the SH2 (Src Homology 2) and PTB (Phosphotyrosine-Binding) domains. These interactions are fundamental in cellular signaling pathways. Even without phosphorylation, the aromatic rings of tyrosine can contribute to binding affinity through hydrophobic and van der Waals interactions within protein binding pockets.

The glutamyl residue introduces a negative charge, which could be recognized by protein domains that have a preference for acidic motifs, such as certain basic leucine zipper (bZIP) domains. The serine residue's hydroxyl group can also be a site for phosphorylation by serine/threonine kinases, creating a phosphoserine motif that is recognized by domains like 14-3-3 proteins and WW domains.

| Potential Interaction Motif | Recognizing Domain(s) | Relevant Amino Acid(s) in Peptide |

| Proline-containing turn | Various, including some SH3 and WW domains | Prolyl-serine |

| Phosphotyrosine (if phosphorylated) | SH2, PTB domains | Tyrosyl |

| Acidic residue | Basic domains (e.g., in transcription factors) | Glutamyl |

| Phosphoserine (if phosphorylated) | 14-3-3, WW domains | Serine |

Cellular Metabolic Pathways Modulated by Constituent Amino Acids (Mechanistic Focus)

Serine is a non-essential amino acid that can be synthesized in the cell through two primary pathways that branch from glycolysis: the phosphorylated pathway and the glycerate pathway. diva-portal.org

The Phosphorylated Pathway:

This is the major route for serine biosynthesis in most organisms. nih.gov It involves three enzymatic steps and occurs in the plastids of plants and the cytoplasm of animals. diva-portal.orgfrontiersin.org